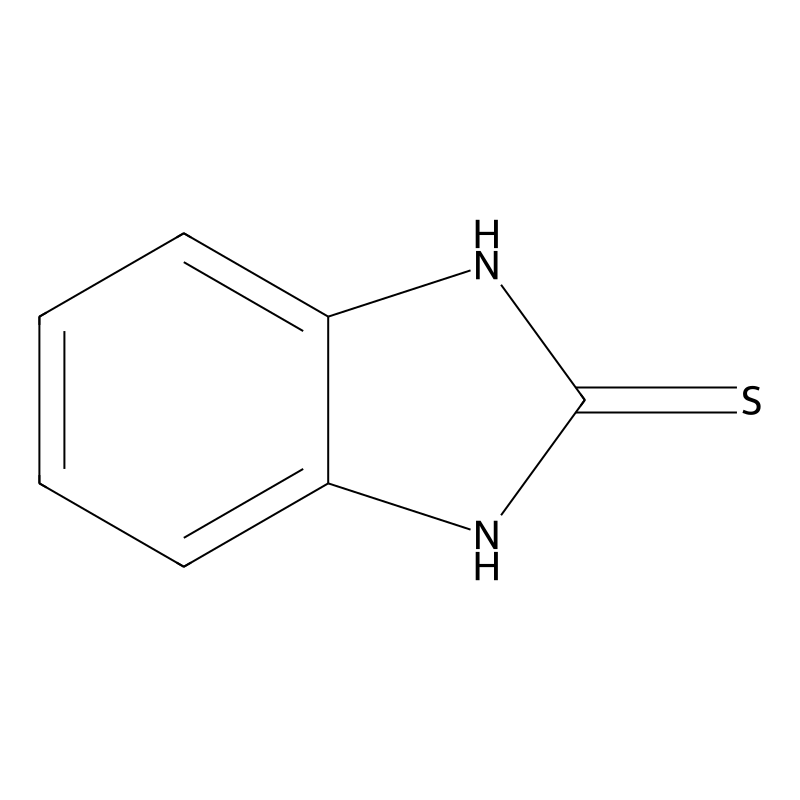

2-Mercaptobenzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 74.3 °F (NTP, 1992)

Synonyms

Canonical SMILES

Antioxidant

2-MBI has been shown to exhibit antioxidant properties, meaning it can scavenge free radicals and prevent oxidative damage in cells. This potential has been explored in research related to age-related diseases and other conditions associated with oxidative stress Source: [Toxicity study of a rubber antioxidant, 2-mercaptobenzimidazole, by repeated oral administration to rats: ].

Antimicrobial agent

Researchers have investigated the potential of 2-MBI derivatives as antimicrobial agents. Studies have shown some effectiveness against various bacterial and fungal strains, suggesting its potential use in developing new antibiotics or antifungals Source: [Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives and 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line: ]. However, further research is needed to determine its efficacy and safety for clinical applications.

Anticancer agent

Studies have explored the potential of 2-MBI derivatives as anticancer agents. Some derivatives have shown promising results in inhibiting the growth of cancer cells in laboratory settings Source: [2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line: ]. However, further research is needed to understand the mechanisms of action and potential toxicity before considering it for cancer treatment.

2-Mercaptobenzimidazole is an organosulfur compound with the molecular formula C₇H₆N₂S and a molecular weight of 150.2 g/mol. It appears as white to yellow crystals or a cream-colored powder with a slight odor. This compound is characterized by the presence of a thiol (-SH) group attached to the benzimidazole ring, which contributes to its diverse chemical reactivity and biological activity. The compound is moisture-sensitive and insoluble in water, making it suitable for various applications in chemistry and biology .

- S-Alkylation: The compound can undergo S-alkylation reactions, such as with allyl bromide in an aqueous potassium hydroxide solution, leading to various derivatives .

- Complex Formation: It reacts with metals like copper to form copper 2-mercaptobenzimidazolates, which create a polymeric film on metal surfaces, enhancing adhesion properties .

- Oxidation: The thiol group can be oxidized to disulfides or sulfoxides under certain conditions, affecting its biological activity and stability .

These reactions highlight its potential utility in both synthetic chemistry and materials science.

2-Mercaptobenzimidazole has been studied for its significant biological activities, including:

- Antimicrobial Properties: It exhibits antimicrobial activity, making it useful in pharmaceutical applications .

- Analgesic Effects: Derivatives of 2-mercaptobenzimidazole synthesized through Mannich reactions have shown promising analgesic effects in animal models, comparable to standard analgesics like pentazocine .

- Corrosion Inhibition: The compound serves as an effective corrosion inhibitor for metals, particularly in preventing oxidation processes .

These biological activities underline its potential as a pharmacological agent and industrial chemical.

The synthesis of 2-mercaptobenzimidazole can be achieved through several methods:

- From Benzimidazole: The compound is often synthesized by reacting benzimidazole with hydrogen sulfide or thiolating agents under acidic conditions.

- Mannich Reaction: A common method involves the incorporation of secondary amines with 2-mercaptobenzimidazole using formaldehyde, leading to various derivatives with enhanced biological properties .

- KOH-mediated Reactions: In some studies, potassium hydroxide has been used in two-phase systems to facilitate alkylation reactions involving 2-mercaptobenzimidazole .

These methods emphasize the compound's versatility in synthetic chemistry.

2-Mercaptobenzimidazole finds applications across several fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of drugs like rabeprazole and as an anti-leprosy agent.

- Corrosion Inhibition: The compound is employed to inhibit corrosion in metal surfaces, particularly in industrial settings.

- Rubber Protection: As an anti-degradant, it protects rubber from oxidation during manufacturing processes .

- Electrode Manufacturing: It serves as a carrier for mercury-selective electrodes in electrochemical applications .

These applications demonstrate its importance in both medicinal chemistry and industrial processes.

Research on interaction studies involving 2-mercaptobenzimidazole has revealed:

- Metal Interactions: The compound forms stable complexes with various metals, enhancing their properties for applications like adhesion promotion and corrosion resistance .

- Biological Interactions: Studies indicate that modifications of 2-mercaptobenzimidazole can significantly alter its biological activity, suggesting that structural changes can lead to enhanced therapeutic effects or reduced toxicity .

These interactions are crucial for understanding the compound's behavior in different environments.

Several compounds share structural similarities with 2-mercaptobenzimidazole. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 2-Mercaptobenzothiazole | Contains a thiol group attached to a thiazole ring | Exhibits unique antibacterial properties |

| Benzimidazole | Lacks the thiol group | Primarily known for its role as a pharmaceutical scaffold |

| 2-Mercapto-1H-benzimidazole | Similar thiol functionality | Often used in organic synthesis |

| 2-Mercaptoquinoxaline | Contains a quinoxaline structure | Known for its anti-inflammatory effects |

The uniqueness of 2-mercaptobenzimidazole lies in its specific combination of biological activity, chemical reactivity, and applications as both a pharmaceutical intermediate and an industrial chemical. Its ability to form stable complexes with metals further distinguishes it from similar compounds.

Purity

Quantity

Physical Description

Glistening solid; [Merck Index] White to yellow or cream solid with a mild odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000466 [mmHg]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

15091-69-7

Wikipedia

General Manufacturing Information

2H-Benzimidazole-2-thione, 1,3-dihydro-: ACTIVE